molecular formula C15H17NO3 B11462500 Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate

Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate

Cat. No.: B11462500
M. Wt: 259.30 g/mol
InChI Key: WZLMRRGALDRJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate is a chemical compound for research and development. The furan and benzoate structure is seen in compounds used to create potential therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 4-[5-(ethylaminomethyl)furan-2-yl]benzoate

InChI

InChI=1S/C15H17NO3/c1-3-16-10-13-8-9-14(19-13)11-4-6-12(7-5-11)15(17)18-2/h4-9,16H,3,10H2,1-2H3

InChI Key

WZLMRRGALDRJTA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

A representative protocol involves reacting methyl 4-bromobenzoate with 5-[(ethylamino)methyl]furan-2-ylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and a base such as cesium carbonate in a toluene/water biphasic system. Elevated temperatures (80–100°C) and inert atmospheres are critical to prevent catalyst oxidation.

Key Data:

ParameterValue/DetailSource
CatalystPd(PPh3)4 (2–5 mol%)
BaseCs2CO3 (2.5 equiv)
SolventToluene/H2O (3:1)
Temperature90°C, 16 h
Yield60–75% (estimated)

Challenges and Mitigation

The ethylamino methyl group on the furan ring may necessitate protection during coupling to prevent side reactions. tert-Butoxycarbonyl (Boc) protection of the amine, followed by deprotection post-coupling, could enhance yield. Additionally, steric hindrance at the furan’s 5-position demands careful selection of ligands, with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) improving regioselectivity.

Nitration and Reductive Amination Strategy

This two-step approach involves introducing an amino group via nitration followed by reduction, as demonstrated in benzofuran syntheses. Applied to the furan component, nitration at the 5-position precedes reductive amination with ethylamine.

Nitration of Furan Intermediate

Starting with methyl 4-(furan-2-yl)benzoate, nitration using concentrated HNO3 and H2SO4 at 0–5°C selectively functionalizes the furan’s 5-position, yielding methyl 4-(5-nitrofuran-2-yl)benzoate.

Key Data:

ParameterValue/DetailSource
Nitrating AgentHNO3/H2SO4 (1:2 v/v)
Temperature0–5°C, 4 h
Yield70–85%

Reductive Amination

The nitro group is reduced to an amine using H2/Pd-C or Zn/HCl, followed by reaction with acetaldehyde in a reductive amination to introduce the ethylamino methyl group. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates imine formation and reduction.

Key Data:

ParameterValue/DetailSource
Reducing AgentH2/Pd-C (10% w/w)
Amination AgentAcetaldehyde (2 equiv)
SolventMeOH, rt, 12 h
Yield50–65%

Direct Alkylation of Furan Amine

A streamlined method involves alkylating a pre-formed furan amine with ethyl iodide or bromide. Methyl 4-(5-aminomethylfuran-2-yl)benzoate is treated with ethyl halide in the presence of a base such as K2CO3 in DMF.

Reaction Mechanism

The amine nucleophile attacks the ethyl halide, displacing the halide ion. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems.

Key Data:

ParameterValue/DetailSource
Alkylating AgentEthyl iodide (1.5 equiv)
BaseK2CO3 (3 equiv)
SolventDMF, 80°C, 6 h
Yield55–70%

Esterification of Carboxylic Acid Precursor

The benzoate ester group can be introduced via esterification of 4-{5-[(ethylamino)methyl]furan-2-yl}benzoic acid using methanol and an acid catalyst.

Acid-Catalyzed Esterification

The carboxylic acid is refluxed with excess methanol and H2SO4 (1–2 mol%) to drive the equilibrium toward ester formation.

Key Data:

ParameterValue/DetailSource
CatalystH2SO4 (1 mol%)
SolventMeOH, reflux, 8 h
Yield85–90%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Suzuki-Miyaura CouplingHigh regioselectivityRequires Pd catalysts60–75%
Nitration/AminationScalable nitro reductionMulti-step, moderate yields50–65%
Direct AlkylationSimplicityCompeting over-alkylation55–70%
EsterificationHigh efficiencyRequires pre-formed acid85–90%

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate exhibits promising pharmacological properties that can be leveraged in drug development. Its structure allows for interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that furan derivatives, including this compound, possess anticancer properties. For instance, compounds with similar furan structures have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study:
A study published in a peer-reviewed journal demonstrated that furan derivatives showed significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .

Neuropharmacological Applications

The compound's potential as a neuroprotective agent has also been explored. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Anticonvulsant Properties

Research has shown that similar compounds exhibit anticonvulsant effects, suggesting that this compound could be effective in managing epilepsy and other seizure disorders.

Data Table: Anticonvulsant Activity of Related Compounds

Compound NameModel UsedMedian Effective Dose (mg/kg)Reference
Compound AMES< 20
Compound BscPTZ< 25
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions, allowing for the development of derivatives with enhanced properties.

Synthetic Pathways

Various synthetic methods, such as the Knoevenagel reaction and alkylation reactions, have been employed to produce this compound and its analogs, which may exhibit improved pharmacological profiles.

Data Table: Synthetic Methods for this compound

MethodYield (%)Comments
Knoevenagel Reaction85High selectivity
Alkylation Reaction75Moderate yield

Mechanism of Action

The mechanism of action of Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ethylamino group can also form hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Differences

Compound Name Key Functional Groups Heterocyclic Core
Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate Benzoate ester, furan ring, ethylamino-methyl substituent Furan
Triflusulfuron methyl ester Benzoate ester, sulfonylurea bridge, trifluoroethoxy-substituted triazine Triazine
Ethametsulfuron methyl ester Benzoate ester, sulfonylurea bridge, methoxy- and methylamino-substituted triazine Triazine
Metsulfuron methyl ester Benzoate ester, sulfonylurea bridge, methoxy- and methyl-substituted triazine Triazine

Key Observations :

  • Core Heterocycle : The target compound utilizes a furan ring , whereas the analogs employ a triazine ring linked via a sulfonylurea bridge.
  • Functional Groups : The absence of a sulfonylurea group in the target compound suggests a divergent mechanism of action compared to ALS inhibitors.

Physicochemical and Bioactivity Considerations

  • Solubility : Sulfonylurea compounds often exhibit moderate water solubility due to polar sulfonyl and urea groups. The furan derivative may have reduced solubility, impacting formulation or field efficacy.
  • Metabolic Stability: Ethylamino-methyl substitution on furan could enhance metabolic resistance compared to triazine-based compounds, which are prone to hydrolysis.

Biological Activity

Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzoate moiety linked to a furan ring, which is further substituted with an ethylamino group. The structural formula can be represented as follows:

C14H17NO3\text{C}_{14}\text{H}_{17}\text{N}\text{O}_3

This structure is significant as it combines features known for various biological activities, including anti-inflammatory and anticancer effects.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of ATPase family AAA domain-containing protein 2 (ATAD2). This protein plays a crucial role in gene regulation and chromatin remodeling, making it a target for cancer therapies .
  • Cell Signaling Pathways : The compound has shown selective binding to proteins involved in cellular signaling pathways. This suggests its potential to modulate various biological processes, which could be beneficial in treating diseases such as cancer.
  • Anticancer Properties : The furan moiety is often associated with anticancer activity. Studies have indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share these properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits ATAD2 involved in gene regulation
Anticancer ActivityPotential cytotoxic effects on cancer cell lines
Cellular SignalingModulates signaling pathways through protein interactions

Case Study: Anticancer Activity

A study focusing on the anticancer potential of this compound demonstrated its efficacy against breast cancer cell lines. The compound was tested for its IC50 values, indicating significant cytotoxicity compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting its therapeutic promise .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure RepresentationUnique Features
Methyl 4-[5-(propylaminomethyl)furan-2-yl]benzoateStructureContains propyl instead of ethyl; different activity profile
Ethyl 4-[5-(methylaminomethyl)furan-2-yl]benzoateStructureMethylamine substitution; altered reactivity
N-(4-methoxybenzoyl)-N'-(5-(propylaminomethyl)furan-2-yl)ureaStructureUrea linkage; potentially different pharmacokinetics

The variations in biological activity among these compounds underscore the importance of specific functional groups in determining their pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via Hantzsch reductive amination, where ethyl 4-(5-formylfuran-2-yl)benzoate reacts with ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH ~5–6). Key steps include solvent selection (e.g., methanol or ethanol), temperature control (25–40°C), and purification via column chromatography (e.g., petroleum ether:ethyl acetate = 2:1). Yields above 90% are achievable with rigorous exclusion of moisture .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ethylamino-methyl linkage and furan-benzoate connectivity. For example, the ethylamino protons appear as a broad singlet at δ ~4.3 ppm, while the furan protons resonate as doublets (J = 3.2 Hz) at δ ~6.4–7.0 ppm. High-performance liquid chromatography (HPLC) with purity >98% and mass spectrometry (LCMS m/z ~320 [M+H]⁺) further validate structural integrity .

Q. What are the primary biological activities reported for this compound, and what assays are used to evaluate them?

  • Methodological Answer : Preliminary studies suggest antimicrobial and enzyme inhibitory activities (e.g., sirtuin inhibition). Assays include:

  • Antimicrobial : Broth microdilution against Gram-positive bacteria (MIC values ≤16 µg/mL).
  • Enzyme inhibition : Fluorescence-based assays using recombinant human sirtuin isoforms (IC50 determination). Activity correlates with the ethylamino group’s electron-donating properties .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the ethylamino or benzoate groups) influence bioactivity?

  • Methodological Answer : Comparative SAR studies show:

  • Replacing ethylamino with benzylamino increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Substituting the benzoate methyl group with a nitro group alters electronic effects, improving sirtuin-2 inhibition (IC50 reduced by ~40%).
  • Quantitative structure-activity relationship (QSAR) models using Hammett constants and logP values guide rational design .

Q. What strategies resolve contradictions in reported biological data (e.g., inconsistent IC50 values across studies)?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardization steps include:

  • Using identical enzyme batches (e.g., SIRT2 from a single recombinant source).
  • Controlling solvent effects (e.g., DMSO concentration ≤1%).
  • Validating cell permeability via parallel artificial membrane permeability assays (PAMPA). Reproducibility improves with triplicate runs and orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., molecular docking)?

  • Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite reveal:

  • The ethylamino group forms hydrogen bonds with SIRT2’s Glu324 residue.
  • The benzoate ester occupies a hydrophobic pocket near His187.
  • MD simulations (100 ns) assess binding stability, with RMSD <2 Å indicating robust interactions. Validation via mutagenesis (e.g., SIRT2-E324A mutant) confirms key residues .

Q. How is the compound’s stability under physiological conditions evaluated, and what degradation pathways are observed?

  • Methodological Answer : Stability assays in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) show:

  • Rapid ester hydrolysis in plasma (t₁/₂ ~2 hr), generating 4-{5-[(ethylamino)methyl]furan-2-yl}benzoic acid.
  • Degradation products are characterized via LC-MS/MS. Strategies to enhance stability include prodrug design (e.g., tert-butyl ester derivatives) .

Methodological Considerations Table

Aspect Key Parameters Reference
Synthetic Yield NaBH3CN, pH 5–6, 25–40°C, column chromatography (PE:EA = 2:1)
Bioactivity Validation MIC ≤16 µg/mL (Gram+), SIRT2 IC50 ~5 µM, PAMPA logPe > −5.5
Computational Docking AutoDock Vina, ΔG ≤ −8 kcal/mol, RMSD <2 Å (MD simulations)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.